4,2-Cresotic acid, methylcarbamate
Description
The compound "4,2-Cresotic acid, methylcarbamate" refers to a derivative of 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid), where the hydroxyl group or another reactive site is substituted with a methylcarbamate functional group (-O(CO)NHCH₃). While the exact structure and nomenclature require clarification due to discrepancies in the literature, key insights can be inferred from related compounds.
Properties
CAS No. |
22593-96-0 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-methyl-4-(methylcarbamoyloxy)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-5-7(15-10(14)11-2)3-4-8(6)9(12)13/h3-5H,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
IKYHIHNVNZHIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)C(=O)O |
Origin of Product |
United States |
Mechanism of Action
The mechanism of action of 4,2-cresotic acid, methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. Carbamates are known to inhibit enzymes like acetylcholinesterase by forming a stable carbamoyl-enzyme complex, leading to the accumulation of acetylcholine and subsequent physiological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methylcarbamic acid ester of 2-hydroxy-4-methylbenzoic acid (hypothetical structure based on nomenclature conventions).
- Alternative Names : 4-Methylsalicylic acid methylcarbamate, 2,4-Cresotic acid methylcarbamate .
- Molecular Formula: C₁₀H₁₁NO₄ (assuming substitution at the hydroxyl group of 4-methylsalicylic acid, C₈H₈O₃).
- Molecular Weight : ~209.20 g/mol (calculated).
Structural Features :
- The parent compound, 4-methylsalicylic acid (CAS 50-85-1), contains a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 4 on the benzene ring . Methylcarbamate substitution likely occurs at the hydroxyl or carboxyl group, altering reactivity and biological activity.
Comparison with Similar Compounds
Methylcarbamate compounds vary significantly in biological activity, toxicity, and environmental persistence based on substituent patterns. Below is a comparative analysis of 4,2-Cresotic acid, methylcarbamate (hypothetical) and related derivatives:
Table 1: Structural and Functional Comparison of Methylcarbamate Derivatives
Key Findings:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compounds like propoxur (2-isopropoxy) exhibit faster insecticidal action due to enhanced stability and target binding . Hydroxyl Groups: The hypothetical 2-hydroxy group in this compound may increase polarity, reducing lipid solubility and altering metabolic pathways compared to non-hydroxylated analogs like metolcarb .
Metabolism and Resistance :
- Resistant mosquito larvae detoxify methylcarbamates via NADPH-dependent hydroxylation and conjugation with polar molecules (e.g., glucuronides) . For example, XMC resistance correlates with rapid hydroxylation at the 5-methyl position .
Environmental Behavior :
- Sorption to soil minerals (e.g., montmorillonite) varies with substituents. Carbaryl (1-naphthyl) shows strong adsorption via π-π interactions, while polar derivatives like this compound may exhibit lower persistence due to hydroxyl group reactivity .
Toxicity Profiles :
- Mammalian toxicity is influenced by substituent bulk and metabolic stability. Promecarb (bulky isopropyl group) has higher acute toxicity (LD₅₀ ~74 mg/kg in rats) compared to metolcarb (LD₅₀ ~498 mg/kg) .
Notes
- Nomenclature Ambiguity: The term "4,2-Cresotic acid" likely refers to 2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid), but the methylcarbamate derivative's exact structure remains undefined in available literature .
- Data Gaps : Direct studies on this compound are absent; comparisons rely on structural analogs and metabolic principles of methylcarbamates.
- Regulatory Status : Methylcarbamates are under scrutiny for neurotoxicity risks, necessitating further research on hypothetical derivatives .
Preparation Methods
Methyl Isocyanate-Mediated Carbamation
This three-step continuous process, adapted from CN85109417A, involves:
- Phenyl-N-methyl urethane synthesis : Diphenyl carbonate reacts with methylamine in a molar ratio of 1:1 at 20–80°C to form phenyl-N-methyl urethane and phenol.
- Thermal decomposition : Phenyl-N-methyl urethane is decomposed at 180–220°C under reduced pressure (200 mmHg) to generate methyl isocyanate and phenol.
- Carbamate formation : Methyl isocyanate reacts with 4-methylsalicylic acid’s phenolic hydroxyl group in an inert solvent (e.g., toluene) at 0–50°C, catalyzed by triethylamine.
$$
\text{CH}3\text{C}6\text{H}3(\text{CO}2\text{H})\text{OH} + \text{CH}3\text{NCO} \xrightarrow{\text{Base}} \text{CH}3\text{C}6\text{H}3(\text{CO}2\text{H})\text{O(CO)NHCH}3
$$
Key Considerations :
Phosgene-Based Carbamate Synthesis
As detailed in EP0192421A2, phosgene (COCl₂) facilitates carbamate formation via a chloroformate intermediate. In this method:
- Chloroformate generation : 4-Methylsalicylic acid reacts with phosgene in aqueous NaOH (pH 8–12) to form the chloroformate derivative.
- Methylamine coupling : Methylamine displaces chloride, yielding the methylcarbamate.
$$
\text{CH}3\text{C}6\text{H}3(\text{CO}2\text{H})\text{OH} + \text{COCl}2 \rightarrow \text{CH}3\text{C}6\text{H}3(\text{CO}2\text{H})\text{OCOCl} \xrightarrow{\text{CH}3\text{NH}2} \text{CH}3\text{C}6\text{H}3(\text{CO}2\text{H})\text{O(CO)NHCH}3
$$
Limitations :
Carbamoyl Chloride Route
A less hazardous alternative employs methylcarbamoyl chloride (ClCONHCH₃) as the carbamating agent. The phenolic hydroxyl group reacts with the carbamoyl chloride in dichloromethane or THF, catalyzed by pyridine:
$$
\text{CH}3\text{C}6\text{H}3(\text{CO}2\text{H})\text{OH} + \text{ClCONHCH}3 \xrightarrow{\text{Base}} \text{CH}3\text{C}6\text{H}3(\text{CO}2\text{H})\text{O(CO)NHCH}3 + \text{HCl}
$$
Advantages :
Comparative Analysis of Preparation Methods
Key Observations :
- The methyl isocyanate route offers superior yields and scalability, favored for industrial production despite requiring specialized equipment for handling volatile intermediates.
- Phosgene-based methods, while effective, face regulatory and safety hurdles.
- Carbamoyl chloride is ideal for laboratory-scale synthesis but incurs higher reagent costs.
Industrial Production Considerations
Large-scale manufacturing of this compound prioritizes the methyl isocyanate pathway due to:
- Continuous processing : Reactors in series (e.g., tubular reactors) minimize downtime and enhance throughput.
- Catalyst recycling : Triethylamine or DMAP catalysts are recovered via distillation, reducing waste.
- Byproduct utilization : Phenol generated during urethane decomposition is repurposed for diphenyl carbonate synthesis.
Applications and Derivatives
As a carbamate derivative, this compound exhibits potential in medicinal chemistry, serving as:
Q & A
Q. What are the key synthetic routes for 4,2-Cresotic acid, methylcarbamate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves esterification or carbamoylation of 2-hydroxy-4-methylbenzoic acid (4,2-Cresotic acid). A common approach is reacting the hydroxyl group of the cresotic acid with methyl isocyanate (CH₃NCO) in anhydrous conditions, using catalysts like triethylamine to drive the reaction. Solvent choice (e.g., dichloromethane vs. THF) and temperature (0–25°C) critically affect yield due to competing hydrolysis of the isocyanate. Purity can be monitored via HPLC with UV detection (λ = 254 nm) . For structural analogs, reaction times exceeding 12 hours may lead to by-products such as N-methylurea derivatives, necessitating post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR (¹H/¹³C):
- ¹H NMR: Expect resonances for the aromatic protons (δ 6.8–7.5 ppm, splitting patterns dependent on substitution), methyl groups (δ 2.3 ppm for the 4-methyl substituent; δ 3.0 ppm for the carbamate N–CH₃), and the carbamate carbonyl (δ 8.1 ppm as a broad singlet for NH).
- ¹³C NMR: Key signals include the carboxylic acid carbonyl (δ ~170 ppm), carbamate carbonyl (δ ~155 ppm), and aromatic carbons (δ 110–140 ppm) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₀H₁₁NO₅⁺ = 226.0715). Fragmentation patterns may include loss of CO₂ (m/z 182) and cleavage of the carbamate group .
- IR Spectroscopy: Stretching vibrations for O–H (2500–3300 cm⁻¹, broad if carboxylic acid is present), C=O (1720 cm⁻¹ for carboxylic acid; 1680 cm⁻¹ for carbamate), and N–H (3350 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in analyzing the metabolic pathways of this compound in biological systems?
Methodological Answer: The compound’s stability in physiological pH (~7.4) and susceptibility to enzymatic hydrolysis (e.g., by esterases or decarboxylases) complicate metabolic studies. To address this:
- In vitro assays: Use liver microsomes or recombinant enzymes (e.g., EC 4.1.1.52, a decarboxylase acting on methylsalicylates) to identify primary metabolites .
- Isotopic labeling: Introduce ¹³C or ¹⁵N labels at the carbamate group to track hydrolysis products via LC-MS/MS.
- Contradictions: Discrepancies between in vitro and in vivo data may arise due to protein binding or compartmentalization. For example, urinary excretion profiles in rodent models may show unexpected glucuronide conjugates not observed in cell-free systems .
Q. How do computational models predict interactions between this compound and enzymatic targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can elucidate binding modes with enzymes like 6-methylsalicylate decarboxylase (EC 4.1.1.52). Key steps:
Ligand Preparation: Optimize the compound’s geometry using DFT (B3LYP/6-31G*) to ensure accurate charge distribution .
Protein-Ligand Docking: Identify potential binding pockets near the enzyme’s active site (e.g., residues His¹⁵⁰ and Asp⁹² in EC 4.1.1.52 critical for decarboxylation).
Free Energy Calculations: Use MM-PBSA to estimate binding affinities. Studies on analogs suggest that electron-withdrawing groups (e.g., Cl substituents) enhance interaction with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
